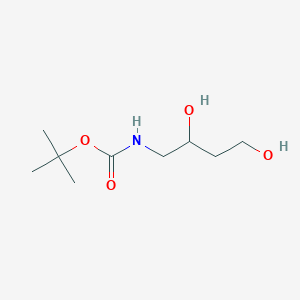

Tert-butyl 2,4-dihydroxybutylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,4-dihydroxybutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-6-7(12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSJHCSYVPCOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2,4 Dihydroxybutylcarbamate and Analogues

Established Synthetic Routes and Strategies

Established synthetic strategies for tert-butyl 2,4-dihydroxybutylcarbamate primarily involve two key stages: the formation of the carbamate (B1207046) (Boc-protection) on an appropriate precursor and the introduction of the two hydroxyl groups. The order of these stages can be varied to accommodate different starting materials and to achieve desired stereochemistry.

Boc-Protection of Amine Precursors and Diol Formation

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a crucial step, ensuring the stability of the amine functionality during subsequent reactions. This can be achieved through direct reaction with the amine or via indirect multi-step sequences.

Direct carbamatization is a straightforward method for the synthesis of this compound. This approach typically involves the reaction of the precursor, 2-amino-1,4-butanediol, with a reagent that introduces the Boc group. The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base. This reaction proceeds via nucleophilic attack of the amine onto the carbonyl carbon of the Boc anhydride. researchgate.net

Table 1: Reagents for Direct Carbamatization

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), Sodium bicarbonate | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | Room temperature |

This method is widely used due to its high efficiency and the mild conditions required, which are compatible with the hydroxyl groups present in the molecule.

An alternative, indirect pathway to carbamates is the Curtius rearrangement. vedantu.com This reaction provides a method for converting a carboxylic acid into a Boc-protected amine. The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). organic-chemistry.org Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. wikipedia.orgnih.gov

This isocyanate is not isolated but is immediately "trapped" by a nucleophile present in the reaction mixture. rsc.org When tert-butanol (B103910) is used as the trapping agent, it adds to the isocyanate to generate the desired tert-butyl carbamate (Boc-protected amine). wikipedia.org This method is particularly valuable as it tolerates a wide variety of functional groups and proceeds with retention of configuration at the migrating group. wikipedia.org To synthesize this compound via this route, a precursor carboxylic acid with a suitable carbon skeleton, such as a protected 3-carboxy-1,4-butanediol derivative, would be required.

Table 2: Key Stages of the Curtius Rearrangement for Boc-Amine Synthesis

| Step | Transformation | Key Intermediate |

|---|---|---|

| 1 | Carboxylic Acid → Acyl Azide | Acyl Azide |

| 2 | Thermal Decomposition & Rearrangement | Isocyanate |

Stereoselective Hydroxylation and Dihydroxylation Methods

Achieving specific stereochemistry in the final diol product is often a critical goal, particularly for applications in medicinal chemistry. Stereoselective methods are employed to control the spatial arrangement of the two hydroxyl groups.

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction can be applied to a homoallylic carbamate precursor, such as tert-butyl but-3-en-1-ylcarbamate, to produce a chiral 3,4-dihydroxybutylcarbamate derivative. ias.ac.in

The reaction utilizes a catalytic amount of osmium tetroxide and a chiral ligand derived from quinine (B1679958) alkaloids. nih.gov The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the selective formation of either enantiomer of the diol product. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, ligand, and a stoichiometric re-oxidant, simplifying the experimental procedure. organic-chemistry.org The reaction is known for its high yields and excellent enantioselectivity across a broad range of substrates.

Table 3: Sharpless Asymmetric Dihydroxylation Reagents

| Reagent Mix | Chiral Ligand Class | Typical Product Enantiomer |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | (R,R)-diol from trans-alkene |

The dihydroxybutyl moiety represents a valuable chiral scaffold in organic synthesis, serving as a building block for more complex molecules. nih.govresearchgate.net Enantioselective approaches to these scaffolds are crucial for controlling the stereochemistry of the final products.

Beyond the Sharpless dihydroxylation, other strategies can be employed. These include the use of starting materials from the "chiral pool," which are naturally occurring enantiopure compounds that already contain one or more stereocenters. Another approach involves substrate-controlled diastereoselective reactions, where an existing chiral center in the starting material directs the stereochemical outcome of the dihydroxylation step. The development of diverse and rigid molecular scaffolds is a significant area of research, as it enables the synthesis of novel compounds for various applications. nih.govwhiterose.ac.uk The enantioselective synthesis of dihydroxybutyl scaffolds, through methods like asymmetric dihydroxylation, provides access to key intermediates for the construction of these complex molecular architectures.

Multi-Step Conversions from Readily Available Precursors

The synthesis of chiral molecules like this compound often begins with readily available, inexpensive chiral precursors. This "chiral pool" approach leverages the stereochemistry inherent in natural products to build more complex molecules. A notable example is the synthesis of γ-amino-β-hydroxybutyric acid (GABOB), a close analogue, from (S)-malic acid. This multi-step conversion provides a blueprint for accessing the 2,4-dihydroxybutylamine core of the target molecule.

The key transformation in this synthesis involves the regioselective amidation of the β-carboxyl group of (S)-malic acid. This is achieved by first converting the diacid to its cyclic anhydride, which then reacts with ammonia (B1221849). The resulting ester amide undergoes protection of the secondary alcohol, for instance as a tert-butyl ether, followed by reduction of the ester and amide functionalities to yield a protected 3,4-dihydroxybutylamine derivative. The primary amine can then be selectively protected with a tert-butoxycarbonyl (Boc) group, and subsequent oxidation of the primary alcohol furnishes the desired protected γ-amino-β-hydroxybutyric acid. Deprotection of the protecting groups then yields the final product. This strategy ensures that the stereocenter from the starting material is preserved throughout the synthesis. A similar synthetic sequence starting from a suitable four-carbon chiral precursor could be envisioned for this compound.

A plausible synthetic route starting from a chiral precursor is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Anhydride Formation | (S)-Malic acid, Acetic anhydride | (S)-dihydrofuran-2,5-dione |

| 2 | Regioselective Aminolysis | Anhydride, NH3 | (S)-4-amino-3-hydroxy-4-oxobutanoic acid |

| 3 | Esterification | Product from Step 2, MeOH, H+ | Methyl (S)-4-amino-3-hydroxy-4-oxobutanoate |

| 4 | Hydroxyl Protection | Product from Step 3, TBDMSCl, Imidazole | Protected diol intermediate |

| 5 | Amide Reduction | Product from Step 4, LiAlH4 | Protected 4-amino-1,3-butanediol |

| 6 | Boc Protection | Product from Step 5, (Boc)2O, Et3N | Protected this compound |

| 7 | Deprotection | Product from Step 6, TBAF | This compound |

Chemoenzymatic and Asymmetric Synthesis Approaches

To achieve high enantiopurity, chemoenzymatic and asymmetric synthetic methods are indispensable. These techniques offer elegant solutions for establishing the desired stereochemistry at the C2 and C4 positions of the butyl chain.

Biocatalytic Transformations for Chiral Resolution and Enantioenrichment

Biocatalysis provides a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. Engineered amine dehydrogenases (AmDHs), for example, can be employed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols. frontiersin.org This approach uses ammonia as the amino donor under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods. frontiersin.org For the synthesis of this compound, a precursor such as a 1,3-dihydroxy-4-keto compound could be subjected to asymmetric reductive amination using an engineered AmDH to install the C2-amino group with high stereocontrol.

The table below illustrates the potential of engineered amine dehydrogenases in the synthesis of chiral amino alcohols from α-hydroxy ketones:

| Substrate | Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee %) |

| 1-hydroxy-2-butanone | SpAmDH wh84 | >99 | >99 |

| 1-hydroxy-2-pentanone | SpAmDH wh84 | >99 | >99 |

| 1-hydroxy-3-methyl-2-butanone | SpAmDH wh84 | 95 | >99 |

Data adapted from studies on the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org

Chiral Auxiliary Strategies in Stereocontrolled Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. documentsdelivered.com Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. For the synthesis of dihydroxybutylcarbamates, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of one or both hydroxyl groups. For instance, an Evans oxazolidinone auxiliary could be used to direct the asymmetric aldol (B89426) reaction between an acetate-derived enolate and a suitable aldehyde, thereby setting the stereochemistry of the 1,3-diol system. Subsequent removal of the auxiliary would yield the chiral diol, which could then be converted to the target carbamate.

Deracemization Techniques Applicable to Dihydroxyl Structures

Deracemization is a highly efficient process that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. For 1,3-diol structures, a dynamic kinetic asymmetric transformation (DYKAT) can be employed. nih.gov This one-pot process combines enzymatic transesterification, metal-catalyzed epimerization, and intramolecular acyl migration to convert a racemic mixture of syn- and anti-1,3-diols into a single enantiomerically pure syn-1,3-diacetate. nih.gov This method relies on the fine-tuning of a lipase (B570770) for the kinetic resolution, a ruthenium catalyst for the in-situ racemization of the unreacted alcohol, and the inherent tendency of 1,3-diol monoacetates to undergo acyl migration. nih.gov This strategy could be applied to a racemic mixture of 2,4-dihydroxybutylcarbamate to yield a single, optically pure stereoisomer.

A whole-cell biocatalytic system has also been developed for the deracemization of racemic 1,3-butanediol. researchgate.net This cascade reaction involves the enantioselective oxidation of the (S)-enantiomer by one microorganism, followed by the asymmetric reduction of the resulting keto-alcohol to the (R)-enantiomer by a second microorganism, achieving high enantiomeric excess. researchgate.net

Green Chemistry Principles in the Synthesis of Dihydroxybutylcarbamates

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of dihydroxybutylcarbamates to improve its environmental footprint.

Solvent-Free and Alternative Solvent Systems

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, or those conducted in alternative, more environmentally benign solvents like water or supercritical fluids, can significantly reduce the environmental impact of a synthesis. For carbamate synthesis, solvent-free conditions have been explored, often utilizing catalysts to promote the reaction in the absence of a solvent. rsc.org For instance, a one-pot, solvent-free synthesis of dithiocarbamates has been developed using a catalytic amount of a phase-transfer catalyst. rsc.org While not directly applicable to the synthesis of this compound, this demonstrates the feasibility of solvent-free approaches for carbamate formation.

The use of enzymatic cascades in aqueous media also aligns with the principles of green chemistry. rsc.org An engineered two-enzyme cascade has been shown to convert diols to amino alcohols in an aqueous environment at room temperature and pressure, offering a sustainable alternative to metal-catalyzed amination reactions that often require harsh conditions. rsc.org

Atom-Economical and Waste-Minimizing Protocols

The pursuit of green chemistry in pharmaceutical and fine chemical synthesis has led to the development of protocols that are both environmentally benign and economically viable. For the synthesis of carbamates like this compound, this involves minimizing the use of protecting groups and reducing the number of synthetic steps, which inherently generates less waste.

One strategy to improve atom economy is the use of tandem or one-pot reactions. For instance, a tandem deprotection/coupling sequence for solution-phase peptide synthesis in water under micellar catalysis conditions has been reported. This approach reduces the environmental impact by minimizing the use of organic solvents for extraction and improving step-economy, leading to lower E-Factors (a measure of waste produced). greentech.fr While not directly applied to this compound, this methodology for forming peptide bonds, which are analogous to the carbamate linkage, highlights a promising direction for waste reduction.

Another key aspect of waste minimization is the development of catalyst-free conditions or the use of recyclable catalysts. For the related process of N-Boc protection, an essential step in many syntheses of such carbamates, protocols using water as a medium under catalyst-free conditions have been developed. researchgate.net These methods offer a green alternative to traditional procedures that often require additional, and sometimes hazardous, reagents. researchgate.net The use of ionic liquids derived from tert-butyloxycarbonyl-protected amino acids has also been explored for dipeptide synthesis, offering a novel approach that could be adapted for carbamate synthesis. rsc.org

The table below summarizes key aspects of protocols aiming for improved atom economy and waste minimization in related synthetic transformations.

| Methodology | Key Features | Advantages | Potential Relevance |

|---|---|---|---|

| Micellar Catalysis in Water | Tandem deprotection/coupling sequence. greentech.fr | Reduced organic solvent use, improved step-economy, lower E-Factor. greentech.fr | Applicable to one-pot synthesis strategies for carbamate analogues. |

| Catalyst-Free Deprotection in Water | Utilizes water at reflux temperatures for N-Boc removal. researchgate.net | Environmentally friendly, avoids additional reagents. researchgate.net | Offers a green method for a common step in the synthesis of protected aminodiols. |

| Protected Amino Acid Ionic Liquids | Use of Boc-protected amino acid ionic liquids as starting materials. rsc.org | Can simplify reaction conditions, potentially avoiding the need for a base. rsc.org | Provides a novel solvent/reactant system for carbamate formation. |

Catalytic (Homogeneous, Heterogeneous, and Bio-based) Innovations

Catalysis is at the forefront of developing efficient and selective synthetic methods. Innovations in homogeneous, heterogeneous, and bio-based catalysis have provided powerful tools for the synthesis of complex molecules like this compound.

Homogeneous Catalysis: Homogeneous catalysts, while sometimes difficult to separate from the reaction mixture, offer high activity and selectivity. In syntheses related to this compound, metal complexes are often employed. For example, the aerial oxidation of a related hydroxymethyl group to a formyl group, a key transformation, can be achieved using a TEMPO/Cu(I) amine complex as a catalyst. google.com This system allows the use of molecular oxygen as the terminal oxidant, which is an environmentally friendly and atom-economical approach. google.com

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and recyclability, making processes more sustainable and cost-effective. scispace.com Solid acid catalysts, such as zeolites, clays, and ion-exchange resins, have been extensively studied for reactions like Friedel–Crafts alkylation, a common method for synthesizing precursors. wikipedia.orgsci-hub.se For instance, Amberlite-IR 120 and Indion 190 resins have been successfully used as recyclable heterogeneous catalysts for the N-Boc protection of amines. scispace.com These catalysts facilitate easy separation by simple filtration and can be reused multiple times without significant loss of activity. scispace.com The reactions often proceed under mild conditions with short reaction times and high yields. scispace.com

The table below presents examples of heterogeneous catalysts used in relevant synthetic transformations.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Amberlite-IR 120 | N-Boc Protection | Recyclable, easy separation, solvent-free conditions. | |

| Indion 190 Resin | N-Boc Protection | Chemoselective, reusable, mild conditions, high yield. scispace.com | scispace.com |

| TPA-SBA-15 | Phenol Alkylation | High conversion and selectivity, good stability. sci-hub.se | sci-hub.se |

| Acid-containing Alumina | Phenol Alkylation | High activity and selectivity, reusable. google.com | google.com |

Bio-based Innovations: Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, has emerged as a powerful technology for the synthesis of chiral compounds. nih.govd-nb.info Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, which is highly desirable for the synthesis of optically active molecules like this compound. nih.govnih.gov

Reactivity and Mechanistic Investigations of Tert Butyl 2,4 Dihydroxybutylcarbamate

Chemical Transformations of the Carbamate (B1207046) Moiety

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.

The selective removal of the Boc group in the presence of other sensitive functionalities, such as hydroxyl groups, is a common challenge in multi-step syntheses. Traditional methods for Boc deprotection rely on treatment with strong acids like trifluoroacetic acid (TFA). However, milder and more selective methods have been developed to avoid unwanted side reactions with the diol moiety.

Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates under mild and environmentally benign conditions. organic-chemistry.org This method often leaves other acid-labile groups, such as tert-butyl ethers and esters, intact. Another mild approach involves the use of oxalyl chloride in methanol, which can deprotect a variety of N-Boc compounds at room temperature. nih.gov Additionally, thermal deprotection of N-Boc groups can be achieved in continuous flow systems, with selectivity being controlled by temperature. nih.gov This technique has shown success in the selective deprotection of aryl N-Boc groups in the presence of alkyl N-Boc groups. nih.gov For compounds containing hydroxyl groups, iodine has been used as a catalyst for N-Boc deprotection under neutral, solvent-free conditions or in a solvent, offering an alternative to acidic methods. researchgate.net

| Reagent/Condition | Key Features | Selectivity |

| Aqueous Phosphoric Acid | Mild, environmentally benign | Tolerates Cbz carbamates, benzyl (B1604629) and methyl esters |

| Oxalyl Chloride/Methanol | Room temperature, fast reaction times | Effective for aliphatic, aromatic, and heterocyclic substrates |

| Thermal (Continuous Flow) | Acid-free, temperature-controlled selectivity | Can distinguish between different types of N-Boc groups |

| Iodine | Neutral conditions, can be solvent-free | Useful when acidic conditions are to be avoided |

This table summarizes various selective deprotection strategies for the tert-butyl carbamate group.

While the primary reaction of the carbamate moiety is its cleavage for deprotection, rearrangement reactions can also occur under specific conditions. In related systems, base-catalyzed 1,2-carbamoyl rearrangements of lithiated carbamates have been observed, leading to the formation of α-hydroxy amides. Although not specifically documented for tert-butyl 2,4-dihydroxybutylcarbamate, such rearrangements are plausible under strongly basic conditions, where deprotonation adjacent to the carbamate could initiate the migration.

Neighboring group participation from the hydroxyl groups can also influence the stability and cleavage of the carbamate. nih.govacs.org The proximity of the hydroxyl groups may facilitate hydrolysis of the carbamate under certain pH conditions through intramolecular hydrogen bonding, which can assist in the cleavage of the ester-like bond of the carbamate. nih.govacs.org

Reactions Involving the Dihydroxyl Functionality

The presence of both a primary and a secondary hydroxyl group in this compound allows for selective derivatization and intramolecular cyclization reactions.

The differential reactivity of primary and secondary alcohols allows for the selective functionalization of one over the other. Primary alcohols are generally less sterically hindered and more nucleophilic, making them more reactive towards many electrophilic reagents.

Selective Esterification: The primary hydroxyl group can be selectively esterified in the presence of the secondary hydroxyl group using various methods. Uronium-based coupling agents like TBTU and TATU, in the presence of a suitable base, have been shown to be highly selective for the esterification of primary hydroxyls in diols. luxembourg-bio.com Another approach involves using an oxyma (B123771) derivative with EDCI and NaHCO3 in a water-containing solvent system, which also demonstrates a remarkable effect on the selective esterification of primary alcohols. organic-chemistry.org

Selective Sulfonylation: Similar to esterification, selective sulfonylation of the primary alcohol is achievable. For instance, the use of a catalytic amount of a tin compound can efficiently accelerate the regioselective tosylation of primary alcohols in the presence of secondary alcohols, minimizing the formation of the bis-tosylated byproduct. google.com

| Reaction Type | Reagents | Selectivity |

| Esterification | TBTU/TATU, Base | High selectivity for primary hydroxyl |

| Esterification | Oxyma derivative, EDCI, NaHCO3 | High selectivity for primary hydroxyl in aqueous media |

| Sulfonylation (Tosylation) | TsCl, Tertiary Amine, Catalytic Tin Compound | High selectivity for primary hydroxyl |

This table outlines methods for the selective derivatization of the primary hydroxyl group in the presence of a secondary hydroxyl group.

The proximity of the carbamate and the hydroxyl groups in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization.

Formation of Oxazolidinones: Activation of the secondary hydroxyl group, for instance by conversion to a mesylate, can trigger an intramolecular SN2 displacement by the carbonyl oxygen of the Boc group, leading to the formation of a 5-(2-hydroxyethyl)oxazolidin-2-one (B14900105) with inversion of configuration at the secondary carbon. researchgate.net This type of cyclization is a common strategy for the synthesis of chiral oxazolidinones from N-Boc-protected amino alcohols. researchgate.net Halo-induced cyclization of related N-Boc-allylcarbamates also yields oxazolidinone derivatives. researchgate.net

Formation of Tetrahydro-1,3-oxazines: Alternatively, cyclization involving the primary hydroxyl group and the nitrogen of the carbamate (after deprotection) can lead to the formation of a six-membered tetrahydro-1,3-oxazine ring. This transformation typically proceeds under conditions that favor the reaction of an amino alcohol with a carbonyl equivalent.

Mechanistic Studies of Functional Group Interconversions

The mechanisms of the reactions described above are generally well-understood from studies on analogous systems.

The selective deprotection of the Boc group under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. The selectivity in the presence of hydroxyl groups relies on the greater propensity of the carbamate to be cleaved under these conditions compared to the dehydration or etherification of the alcohols.

The intramolecular cyclization to form oxazolidinones from an activated secondary alcohol (e.g., a mesylate) follows an SN2 mechanism. The carbonyl oxygen of the Boc group acts as an internal nucleophile, attacking the carbon bearing the leaving group and leading to an inversion of stereochemistry at that center. researchgate.net The driving force for this reaction is the formation of a stable five-membered ring. In some cases, depending on the substrate and reaction conditions, an SN1 mechanism may compete, leading to products with retention of configuration. researchgate.net

Neighboring group participation of the hydroxyl groups can play a significant role in the reactivity of the carbamate. wikipedia.orgdalalinstitute.com An intramolecular hydrogen bond between a hydroxyl group and the carbamate carbonyl can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating hydrolysis. nih.govacs.org This interaction is dependent on the formation of a favorable cyclic transition state.

Reaction Pathways and Transition State Analysis

While specific transition state analysis for this compound is not extensively documented in publicly available literature, reaction pathways can be inferred from studies on analogous N-Boc protected amino alcohols and diols. The presence of the hydroxyl groups at the 2 and 4 positions opens up possibilities for intramolecular cyclization reactions, which are a common pathway for related compounds. documentsdelivered.com

One probable reaction pathway is the intramolecular cyclization to form a six-membered heterocyclic ring, specifically a substituted morpholin-2-one (B1368128) derivative. This can occur under either acidic or basic conditions, where a hydroxyl group acts as an internal nucleophile, attacking the carbamate carbonyl carbon. The transition state for such a reaction would likely involve a chair-like conformation to minimize steric strain, with the participating atoms arranged to facilitate the nucleophilic attack.

In a related context, theoretical studies on the cyclization of N-Boc derivatives of amino alcohols have shown that the formation of cyclic carbamates (oxazolidinones) is a feasible process. documentsdelivered.com For this compound, the 4-hydroxyl group could participate in a similar intramolecular nucleophilic attack on the carbamate carbonyl, leading to the formation of a six-membered ring and elimination of the tert-butoxy (B1229062) group. The transition state for this process would be stabilized by the developing negative charge on the carbamate oxygen and the partial bond formation between the hydroxyl oxygen and the carbonyl carbon.

Another potential reaction pathway involves neighboring group participation (NGP) of the hydroxyl groups, which can accelerate reaction rates. wikipedia.orgchem-station.comdalalinstitute.com For instance, in reactions involving the carbamate nitrogen, the lone pair of electrons on the hydroxyl oxygen can stabilize a developing positive charge on a neighboring atom through space, lowering the energy of the transition state. wikipedia.orgchem-station.com The likelihood of NGP is dependent on the formation of a stable cyclic intermediate, typically a five- or six-membered ring. libretexts.org

The table below summarizes potential intramolecular cyclization products and the key features of their proposed transition states.

| Reactant Functional Groups | Proposed Product | Key Transition State Features |

| 4-Hydroxyl and Carbamate | Substituted Morpholin-2-one | Chair-like six-membered ring conformation, nucleophilic attack of the hydroxyl oxygen on the carbamate carbonyl. |

| 2-Hydroxyl and Carbamate | Substituted Oxazinan-2-one | Boat-like or twisted six-membered ring conformation, likely higher in energy than the morpholin-2-one transition state due to steric hindrance. |

Role of the tert-Butyl Group in Reaction Kinetics and Selectivity

The tert-butyl group of the Boc protecting group plays a significant role in the reactivity of this compound, primarily through steric and electronic effects. researchgate.net

Steric Hindrance: The bulky nature of the tert-butyl group sterically hinders the approach of nucleophiles to the carbamate carbonyl. researchgate.net This steric shield increases the stability of the Boc group under many reaction conditions, making it an effective protecting group. researchgate.net However, this same steric bulk can also influence the selectivity of intramolecular reactions. For instance, in a potential cyclization, the tert-butyl group would favor a transition state that minimizes steric interactions, potentially leading to a preference for one cyclized product over another. The large size of the tert-butyl group can also induce strain in the ground state of the molecule, particularly in N-acyl-tert-butyl-carbamates, by causing a twist in the amide bond. researchgate.netacs.org This ground-state distortion can make the N-C(O) bond more susceptible to cleavage. researchgate.netacs.org

Electronic Effects: Electronically, the tert-butyl group is electron-donating through hyperconjugation. This effect can influence the electron density at the carbamate nitrogen and carbonyl carbon. The insertion of tert-butyl groups has been shown to raise the LUMO level in some molecular systems, which can affect the molecule's susceptibility to nucleophilic attack. nih.gov

The following table outlines the key influences of the tert-butyl group on the reactivity of the target compound:

| Effect | Description | Impact on Reactivity |

| Steric Hindrance | The large size of the tert-butyl group physically blocks access to the carbamate carbonyl. | Decreases the rate of intermolecular nucleophilic attack, enhancing the stability of the protecting group. Influences the stereochemical outcome of intramolecular reactions by favoring less sterically congested transition states. |

| Ground-State Distortion | Can cause a twisting of the N-C(O) amide bond. | May increase the susceptibility of the amide bond to cleavage under certain conditions. researchgate.netacs.org |

| Electronic Donation | Donates electron density via hyperconjugation. | Can modulate the electrophilicity of the carbamate carbonyl and the nucleophilicity of the nitrogen atom. |

Radical and Ionic Mechanisms in Related Systems

The cleavage of the N-Boc group and other reactions involving carbamates can proceed through either ionic or radical mechanisms, depending on the reaction conditions and the substrate.

Ionic Mechanisms: The most common pathway for the deprotection of N-Boc groups is an ionic mechanism initiated by acid. researchgate.net Protonation of the carbamate carbonyl oxygen is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. This pathway is favored due to the stability of the tertiary carbocation.

In the context of this compound, the presence of hydroxyl groups could potentially modify this mechanism. For example, an intramolecular proton transfer from a hydroxyl group to the carbamate could facilitate the initial protonation step, especially in non-acidic media.

Radical Mechanisms: While less common for N-Boc deprotection, radical mechanisms for C-N bond cleavage in amines and their derivatives are known. rsc.org These reactions typically require a radical initiator or photocatalysis to generate a carbon-centered radical. rsc.org For instance, the deaminative functionalization of amines can proceed via homolytic C-N bond cleavage. rsc.org

In some systems, nitrogen-centered radicals can be generated from N-halo or N-nitroso compounds and can participate in cyclization reactions. acs.org For this compound, a hypothetical radical pathway could be initiated by the abstraction of a hydrogen atom from one of the C-H bonds, followed by rearrangement or cyclization. However, such pathways are generally less favored compared to the well-established ionic deprotection routes for N-Boc groups.

A recent study demonstrated the deprotection of tert-butyl esters, carbonates, and carbamates using a triarylamminium radical cation as a catalyst. nih.gov This method proceeds under mild conditions and suggests that radical-mediated pathways for Boc group cleavage are viable alternatives to strong acid catalysis. nih.gov

The following table compares the key characteristics of ionic and radical mechanisms in the context of reactions involving N-Boc carbamates.

| Mechanism Type | Initiator/Conditions | Key Intermediates | Common For |

| Ionic | Strong Acids (e.g., TFA, HCl) | Protonated carbamate, tert-butyl cation, carbamic acid | N-Boc deprotection |

| Radical | Radical initiators (e.g., AIBN), photocatalysis, specific radical catalysts | Carbon-centered radicals, nitrogen-centered radicals | C-N bond cleavage in specific amine derivatives, alternative deprotection methods |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on “this compound” that adheres to the specific strategic applications outlined in the provided structure.

Extensive searches for the compound's role as a chiral building block for enantiopure amino alcohols and diols, a scaffold for complex polyketide and alkaloid structures, a stereodirecting agent in diastereoselective reactions, or as an intermediate in the synthesis of natural product analogues and fragments for total synthesis campaigns did not yield any relevant documented research.

The chemical compound “this compound” does not appear to be a commonly utilized precursor or intermediate for these advanced synthetic applications in the reviewed literature. Consequently, writing an article based on the provided outline would require fabricating research findings, which is contrary to the principles of scientific accuracy.

Therefore, the requested article cannot be created.

Strategic Applications in Complex Organic Molecule Synthesis

Integration into Multicomponent and Cascade Reactions

A thorough search of scholarly databases and chemical literature did not yield specific examples of Tert-butyl 2,4-dihydroxybutylcarbamate being employed as a key component in multicomponent or cascade reactions. The following subsections reflect this lack of available data.

One-Pot Synthetic Sequences Utilizing the Compound

There is currently no available research in the public domain that describes one-pot synthetic sequences where this compound is a principal reactant. One-pot reactions, which involve the sequential addition of reagents to a single reaction vessel, are highly valued for their ability to streamline synthetic processes. The diol and carbamate (B1207046) functionalities of the title compound could theoretically participate in a variety of transformations amenable to one-pot procedures, such as sequential protection, activation, and substitution reactions. However, no such specific applications have been documented.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of tert-butyl 2,4-dihydroxybutylcarbamate, offering insights into the chemical environment of each proton and carbon atom within the molecule.

High-Resolution ¹H NMR Studies

High-resolution proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. The tert-butyl group of the carbamate (B1207046) moiety characteristically exhibits a sharp and intense singlet signal in the ¹H NMR spectrum, a result of the nine chemically equivalent protons. nih.gov This distinct signal serves as a reliable diagnostic marker for the presence of the tert-butyl protecting group.

The protons associated with the dihydroxybutyl chain would present more complex splitting patterns. The protons on the carbons bearing the hydroxyl groups, as well as the protons on the adjacent carbons, would appear as multiplets due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific conformation of the molecule in solution.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| (CH₃)₃C- | ~1.4-1.5 | Singlet (s) |

| -NH- | Variable | Broad Singlet (br s) |

| -CH₂-CH(OH)- | Multiplet (m) | |

| -CH(OH)-CH₂- | Multiplet (m) | |

| -CH₂-NH- | Multiplet (m) | |

| -OH | Variable | Broad Singlet (br s) |

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR and 2D NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The tert-butyl group is readily identified by two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. nih.gov The carbons of the dihydroxybutyl chain would appear at chemical shifts indicative of their bonding to oxygen and nitrogen atoms.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| (CH₃)₃C - | ~80 |

| (C H₃)₃C- | ~28 |

| C =O | ~156 |

| -C H₂-CH(OH)- | ~40-50 |

| -C H(OH)- | ~65-75 |

| -C H₂-NH- | ~40-50 |

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the molecule is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. dergipark.org.tr

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample of this compound and for identifying any impurities or byproducts from its synthesis. lcms.cznih.gov The retention time from the LC provides an additional parameter for identification, while the mass spectrometer provides molecular weight information for each separated component.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.

The presence of the carbamate group would be indicated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1670 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a band around 3400-3300 cm⁻¹. The broad absorption band in the region of 3500-3200 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two hydroxyl groups. The C-H stretching vibrations of the alkyl groups (tert-butyl and butyl chain) would be observed around 2960-2850 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3500-3200 (broad) |

| N-H Stretch (Carbamate) | 3400-3300 |

| C-H Stretch (Alkyl) | 2960-2850 |

| C=O Stretch (Carbamate) | 1700-1670 |

| C-O Stretch (Alcohol) | 1200-1050 |

| N-H Bend (Carbamate) | 1550-1500 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The definitive determination of a chiral molecule's absolute stereochemistry and its preferred spatial arrangement, or conformation, is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides an atomic-level, three-dimensional map of the molecule as it exists in the crystalline state.

For this compound, obtaining a suitable single crystal is the prerequisite for analysis. Once a crystal of sufficient quality is grown, it is subjected to a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. This data allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule.

A critical outcome of this analysis for a chiral compound like this compound, which contains stereocenters, is the unambiguous assignment of the absolute configuration (R or S) at each chiral center. This is often determined using anomalous dispersion effects, which obviates the need for a known stereocenter as an internal reference.

Furthermore, the crystallographic data reveals the molecule's conformation. The flexible butyl chain and the rotatable carbamate group can adopt various spatial arrangements. X-ray analysis would pinpoint the lowest energy conformation present in the crystal lattice, providing invaluable insight into intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. For example, the hydroxyl groups of the dihydroxybutyl moiety are capable of forming extensive hydrogen bond networks, which would be clearly delineated in the crystal structure. While specific crystal data for this compound is not publicly available, the general principles of conformational analysis suggest that the bulky tert-butyl group would significantly influence the molecule's shape, favoring conformations that minimize steric hindrance.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for isolating it from reaction mixtures or impurities. For this compound, High-Performance Liquid Chromatography (HPLC) and chiral chromatography are the methods of choice for these critical tasks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of modern chemical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture. For the purity assessment of this compound, a reverse-phase HPLC method would typically be developed.

In such a method, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of both a nonpolar tert-butyl group and polar dihydroxyl groups, this compound would exhibit moderate retention under these conditions.

The development of a robust HPLC method involves the optimization of several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any potential impurities or starting materials.

Typical HPLC Parameters for Analysis:

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detector | UV-Vis (at a wavelength where the carbamate absorbs) or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is also scalable for preparative applications to isolate the pure compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of non-superimposable mirror images, or enantiomers. For many applications, it is crucial to produce and verify the compound in an enantiomerically pure form. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of a chiral sample.

This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes results in different retention times.

The selection of the appropriate CSP is critical and often requires screening several different types of chiral columns. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including those containing carbamate functionalities.

Key Aspects of Chiral Separation:

| Aspect | Description |

| Chiral Stationary Phase | The key component that enables the separation of enantiomers. |

| Mobile Phase | Often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), used in normal-phase mode. |

| Resolution | A measure of the degree of separation between the two enantiomeric peaks. A baseline resolution is desired for accurate quantification. |

| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100. |

By separating and quantifying the two enantiomers, chiral chromatography provides an accurate measure of the enantiomeric purity of this compound, a critical parameter for its use in stereospecific applications.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations are fundamental in understanding the electronic structure and reactivity of molecules like tert-butyl 2,4-dihydroxybutylcarbamate. These methods can model reaction pathways, determine the energies of reactants, products, and transition states, and provide a detailed picture of bond-forming and bond-breaking processes.

Density Functional Theory (DFT) for Energetics and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for investigating the energetics of reaction pathways and characterizing transition state structures. For a molecule like this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Reaction Energies: Predict the thermodynamics of potential reactions, such as its synthesis or degradation.

Identify Transition States: Locate the high-energy structures that connect reactants and products, providing insight into the reaction mechanism and activation energy.

For instance, DFT has been used to study the crystal structure and molecular properties of other complex organic molecules, showing good agreement between theoretical and experimental data. nih.gov Similar approaches could be applied to this compound to understand its intrinsic chemical properties.

Hypothetical DFT Calculation Parameters for this compound:

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | A popular hybrid functional known for its accuracy in predicting molecular geometries and energies. |

| Basis Set | 6-31G* | A common basis set that provides a good description of the electronic structure for most organic molecules. |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent on the molecule's properties and reactivity. |

| Calculation Type | Geometry Optimization, Frequency Analysis, Transition State Search | To find stable structures, confirm their nature as minima or transition states, and calculate thermodynamic properties. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt and their relative stabilities. For this compound, MD simulations could reveal:

Conformational Landscape: Identify the various low-energy shapes the molecule can assume due to the flexibility of its butyl chain and the rotation around its single bonds.

Intramolecular Interactions: Understand how different parts of the molecule, such as the hydroxyl and carbamate (B1207046) groups, interact with each other through hydrogen bonding.

Solvent Effects: Simulate how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different environments.

MD simulations have been effectively used to study the interactions of molecules containing tert-butyl groups with other molecules in solution, highlighting the influence of this bulky group on molecular behavior. nih.gov

Structure-Reactivity Relationship Prediction and Optimization

By combining QM and MD methods, researchers can establish structure-reactivity relationships. This involves understanding how modifications to the molecular structure of this compound would affect its chemical reactivity. For example, computational studies could predict how substituting the hydroxyl groups or modifying the tert-butyl group would alter the molecule's electronic properties and, consequently, its reaction kinetics and thermodynamics. This predictive power is invaluable for optimizing the molecule for specific applications.

In Silico Design of Novel Derivates and Synthetic Pathways

Computational chemistry plays a significant role in the in silico (computer-based) design of new molecules and the planning of their synthesis. Starting with the structure of this compound, new derivatives with potentially enhanced or different properties could be designed and evaluated computationally before any laboratory synthesis is attempted. This approach saves time and resources.

For example, researchers have synthesized and performed molecular modeling studies on novel derivatives of other tert-butyl carbamates to evaluate their biological activities. researchgate.netresearchgate.netnih.govnih.gov A similar workflow could be applied to this compound:

Virtual Library Generation: Create a virtual library of derivatives by computationally modifying the parent structure.

Property Prediction: Use computational methods to predict key properties of these new molecules, such as reactivity, stability, or potential biological activity through molecular docking studies.

Retrosynthetic Analysis: Employ computational tools to devise the most efficient synthetic routes to the most promising candidates identified in the previous step.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Currently, dedicated studies on the sustainable and highly efficient synthesis of Tert-butyl 2,4-dihydroxybutylcarbamate are not widely reported. Future research will likely focus on developing green and economically viable pathways that minimize waste and energy consumption. Key areas for development include leveraging renewable feedstocks and employing catalytic methods.

Potential strategies could involve the use of biocatalysis, where enzymes could facilitate highly selective transformations, reducing the need for traditional protecting group chemistry. Another avenue is the development of catalytic asymmetric routes starting from simple, achiral precursors to install the necessary stereochemistry in a single, efficient step.

Table 1: Proposed Sustainable Synthetic Strategies

| Strategy | Precursor Type | Key Transformation | Potential Advantages |

|---|---|---|---|

| Biocatalytic Resolution | Racemic 4-amino-1,3-butanediol derivative | Enzymatic acylation | High enantioselectivity, mild reaction conditions, biodegradable catalysts. |

| Asymmetric Hydrogenation | Keto-amine precursor | Chiral catalyst (e.g., Ru-BINAP) | High atom economy, direct access to the desired stereoisomer. |

| Renewable Feedstock | Malic acid or other bio-derived synthons | Multi-step conversion using green reagents | Utilization of non-petroleum-based starting materials, potential for lower carbon footprint. |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The distinct reactivity of the primary and secondary hydroxyl groups, combined with the stable yet readily removable Boc protecting group, opens up a wide array of potential chemical transformations that remain largely unexplored. Future research will be crucial in mapping the reactivity of this molecule to unlock its full synthetic potential.

The differential reactivity of the two hydroxyls allows for selective protection, oxidation, or derivatization, enabling the synthesis of complex molecules with precise control. For instance, selective oxidation of the primary alcohol followed by intramolecular reactions could lead to the formation of novel heterocyclic scaffolds. The removal of the Boc group under acidic conditions provides a free amine that can be further functionalized to introduce new properties or to build more complex molecular architectures.

Table 2: Potential Chemical Transformations and Applications

| Functional Group(s) Involved | Transformation Type | Potential Product Class | Emerging Application |

|---|---|---|---|

| Primary & Secondary -OH | Intramolecular Cyclization | Chiral Oxazolidinones/Heterocycles | Scaffolds for medicinal chemistry research, chiral auxiliaries. |

| Primary -OH, Secondary -OH | Polymerization | Chiral Polyesters/Polyurethanes | Advanced biodegradable materials, chiral stationary phases. |

| Deprotected -NH2, -OH groups | Ligand Synthesis | Chiral Amino-diol Ligands | Asymmetric catalysis, metal-organic frameworks (MOFs). |

| Primary -OH | Selective Oxidation | Carboxylic Acid/Aldehyde Derivatives | Building blocks for complex natural product synthesis. |

Application in Advanced Materials and Functional Molecules

While not yet realized, this compound is a prime candidate for incorporation into advanced materials and functional molecules. Its diol functionality allows it to act as a monomer in polymerization reactions, potentially yielding novel polyesters or polyurethanes. The inherent chirality of the molecule could impart unique optical or mechanical properties to these polymers, making them suitable for applications in areas such as chiral separations or specialized optical films.

Furthermore, derivatization of the molecule could lead to the creation of functional molecules like chiral surfactants or components for liquid crystal displays. The amphiphilic nature that could be introduced by modifying the hydroxyl groups makes it an interesting target for self-assembling systems and nanotechnology.

Interdisciplinary Research at the Interface of Organic Synthesis and Chemical Biology (excluding human/clinical applications)

In the realm of chemical biology, this compound can serve as a foundational scaffold for the development of non-clinical molecular probes and tools. After deprotection of the amine and further modification, the resulting amino-diol structure can be used to synthesize specific enzyme inhibitors or substrates for in vitro biochemical assays.

This scaffold could be particularly useful for creating probes to study enzyme families such as kinases or proteases, where the hydroxyl and amino groups can mimic peptide backbones or interact with active sites. Additionally, the primary alcohol provides a convenient handle for attaching fluorescent tags or affinity labels, facilitating the study of biological processes at a molecular level without direct human or clinical application. For example, such probes could be used to investigate enzymatic pathways in microorganisms or plants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.